molecular formula C11H13NO2 B8302704 7-Methoxy-3-benzofuranethylamine

7-Methoxy-3-benzofuranethylamine

Cat. No.: B8302704
M. Wt: 191.23 g/mol
InChI Key: ZDYFSZAOYGZRQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methoxy-3-benzofuranethylamine is a chemical compound of significant interest in scientific research, belonging to the class of benzofuran derivatives. Benzofurans are recognized as privileged scaffolds in medicinal chemistry due to their wide presence in biologically active molecules and natural products. The core structure consists of a fused benzene ring and a furan ring, and this derivative is specifically functionalized with a methoxy group at the 7-position and an ethylamine chain at the 3-position. Benzofuran derivatives, as a class, have demonstrated a broad and promising spectrum of biological activities in research settings. These activities include serving as key structural components in compounds with reported anticancer , antimicrobial , antiviral , and anti-inflammatory properties. The ethylamine side chain is a versatile functional group that can be utilized for further chemical modifications, making this compound a valuable building block for developing novel molecular probes or potential pharmacophores. Researchers investigate these derivatives for various applications, such as enzyme inhibition and the development of new therapeutic agents. The synthetic approaches to such compounds often involve transition-metal-catalyzed reactions, such as those utilizing copper or palladium catalysts, to construct the benzofuran core efficiently . Please note: This product is intended for research purposes and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses and is not for human consumption.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

2-(7-methoxy-1-benzofuran-2-yl)ethanamine

InChI

InChI=1S/C11H13NO2/c1-13-10-4-2-3-8-7-9(5-6-12)14-11(8)10/h2-4,7H,5-6,12H2,1H3

InChI Key

ZDYFSZAOYGZRQN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)CCN

Origin of Product

United States

Comparison with Similar Compounds

7-Methoxy-3-phenylsulfonyl-1(3H)-isobenzofuranone (CAS 65131-09-1)

  • Structure: Shares the 7-methoxy and benzofuran core but differs in the 3-position substituent (phenylsulfonyl vs. ethylamine) and the presence of a ketone group in the isobenzofuranone system.
  • Functional Groups: Phenylsulfonyl: Electron-withdrawing, enhancing stability but reducing nucleophilicity.
  • Applications : Sulfonyl groups are common in protease inhibitors and anti-inflammatory agents, whereas ethylamine derivatives are often explored in CNS-targeting drugs.

7-Formylbenzonorbornadienes

  • Structure: Features a norbornadiene bicyclic system with a formyl group at the 7-position.
  • Functional Groups: Formyl: Highly reactive, enabling further derivatization (e.g., reduction to hydroxymethyl groups). Norbornadiene: High ring strain increases reactivity in Diels-Alder reactions, unlike the planar benzofuran system.
  • Synthesis : Produced via benzyne cycloaddition with fulvenes, followed by hydrolysis. This contrasts with 7-methoxy-3-benzofuranethylamine, which likely requires amine-specific synthetic routes (e.g., reductive amination).

Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure 7-Position 3-Position Key Functional Groups Reactivity Profile
This compound Benzofuran Methoxy Ethylamine Amine, ether Basic, nucleophilic
7-Methoxy-3-phenylsulfonyl... Isobenzofuranone Methoxy Phenylsulfonyl Sulfonyl, ketone Electrophilic, stable
7-Formylbenzonorbornadiene Norbornadiene Formyl N/A Aldehyde, bicyclic framework Highly reactive, strain-driven

Research Findings and Implications

  • Isomerism: In norbornadiene systems (e.g., 7-formylbenzonorbornadiene), stereochemical outcomes are critical, with cis/trans isomers showing distinct reactivity.
  • Sulfonyl or carbonyl analogs (e.g., TCI compound) are more likely to exhibit enzyme inhibitory effects.

Preparation Methods

Three-Step Synthesis from 2,3-Dimethoxybenzoic Acid

The most well-documented route involves a three-step sequence starting from commercially available 2,3-dimethoxybenzoic acid (7), as described in a UCLA study.

Step 1: Formation of 2,3-Dimethoxybenzoyl Chloride (8)
2,3-Dimethoxybenzoic acid (7) is treated with thionyl chloride (SOCl<sub>2</sub>) under reflux to yield the corresponding acid chloride (8) in 95% yield . The reaction proceeds via nucleophilic acyl substitution, with excess SOCl<sub>2</sub> ensuring complete conversion.

Step 2: Synthesis of 7-Methoxy-3-benzofuranone (6)
The acid chloride (8) is reacted with ethereal diazomethane (CH<sub>2</sub>N<sub>2</sub>) followed by glacial acetic acid to form 7-methoxy-3-benzofuranone (6) in 64% yield . This step involves the generation of an acyl diazonium intermediate (10), which undergoes intramolecular cyclization via nucleophilic attack by the ortho-methoxy group (Figure 1).

Step 3: Reductive Amination to 7-Methoxy-3-benzofuranethylamine (3)
The ketone (6) is subjected to a Wittig reaction with [(N,N-dimethylcarbamoyl)methylene]triphenylphosphorane (12) in refluxing toluene, followed by reduction with lithium aluminum hydride (LiAlH<sub>4</sub>) in tetrahydrofuran (THF). This one-pot process affords the target amine (3) in 64% yield , with an overall yield of 51% across three steps.

Table 1: Reaction Conditions and Yields for UCLA Synthesis

StepReagents/ConditionsYield
1SOCl<sub>2</sub>, reflux, 20 min95%
2CH<sub>2</sub>N<sub>2</sub>, AcOH, 25°C64%
3Wittig reagent, LiAlH<sub>4</sub>, THF64%

Reaction Mechanisms and Intermediate Characterization

Diazomethane-Mediated Cyclization

The formation of 7-methoxy-3-benzofuranone (6) proceeds via protonation of the diazo ketone (9) to generate an acyl diazonium acetate (10). Intramolecular displacement of nitrogen by the o-methoxy group yields an oxonium intermediate (11), which collapses to release methyl acetate and form the benzofuranone ring.

Wittig Reaction and Reduction

The Wittig reagent (12) reacts with the ketone (6) to form an enamine intermediate, which is reduced by LiAlH<sub>4</sub> to the final amine (3). The stereochemistry of the side chain is retained due to the non-polar reaction medium.

Optimization and Yield Analysis

Critical Parameters

  • Diazomethane Handling : Freshly prepared ethereal CH<sub>2</sub>N<sub>2</sub> is essential to avoid side reactions.

  • Temperature Control : The cyclization step (Step 2) requires strict maintenance of 25°C to prevent decomposition.

  • Solvent Purity : Anhydrous THF is critical for the LiAlH<sub>4</sub> reduction to avoid quenching the reagent.

Yield Comparison

The UCLA method’s overall yield (51%) surpasses earlier routes that reported yields below 12%. Key improvements include streamlined purification (e.g., Kugelrohr distillation) and avoiding aqueous workups until the final step.

Challenges and Limitations

Practical Considerations

  • Toxicity : Diazomethane and LiAlH<sub>4</sub> require specialized handling due to explosivity and moisture sensitivity.

  • Scalability : Large-scale production is hindered by the need for cryogenic conditions during CH<sub>2</sub>N<sub>2</sub> generation.

Structural Variants

The patent route demonstrates that substituents on the benzofuran ring (e.g., methyl, chloro) alter reactivity, but analogous studies for 7-methoxy derivatives are lacking.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-Methoxy-3-benzofuranethylamine, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves functionalizing benzofuran precursors via methoxylation and subsequent amine introduction. For example, chlorinated intermediates (e.g., 2-(chloromethyl)-7-(trifluoromethyl)benzofuran) can be synthesized using methanesulfonyl chloride and triethylamine under controlled temperatures (0–5°C), followed by nucleophilic substitution with methoxy groups . Yield optimization requires precise stoichiometric ratios (e.g., 1:2 molar ratio of alcohol to methanesulfonyl chloride) and inert atmospheres to prevent side reactions.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Structural validation relies on spectroscopic techniques:

  • NMR : 1^1H and 13^{13}C NMR identify methoxy (δ\delta ~3.8–4.0 ppm) and benzofuran backbone signals (δ\delta ~6.5–7.5 ppm for aromatic protons).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ peak at m/z 206.12 for C11_{11}H13_{13}NO2_2) .
  • Chromatography : HPLC with UV detection at 254 nm monitors purity (>95% threshold) .

Q. What are critical purity considerations for this compound in in vitro assays?

  • Methodological Answer : Residual solvents (e.g., dichloromethane, triethylamine) must be quantified via gas chromatography (GC). Impurities from incomplete substitution (e.g., unreacted chlorinated intermediates) are minimized via flash chromatography (silica gel, hexane/ethyl acetate gradient) .

Advanced Research Questions

Q. How can researchers address discrepancies in pharmacological activity data for this compound derivatives?

  • Methodological Answer : Contradictions may arise from assay variability (e.g., cell line sensitivity, incubation time). To resolve this:

  • Standardized Assays : Use isogenic cell lines and fixed IC50_{50} measurement protocols (e.g., 48-hour incubation).
  • Dose-Response Curves : Perform triplicate experiments with statistical validation (e.g., ANOVA, p < 0.05 threshold).
  • Structural Confounders : Verify substituent effects (e.g., trifluoromethyl groups in related benzofurans alter binding affinity) .

Q. What strategies enhance the metabolic stability of this compound in preclinical studies?

  • Methodological Answer :

  • Deuterium Labeling : Replace labile hydrogens (e.g., benzylic positions) with deuterium to slow CYP450-mediated oxidation .
  • Prodrug Design : Mask amine groups with acetyl or carbamate moieties to improve bioavailability .
  • In Silico Modeling : Use tools like Schrödinger’s GLIDE to predict metabolic hotspots and guide structural modifications .

Q. How does the electron-donating methoxy group influence the compound’s electronic profile and reactivity?

  • Methodological Answer : Methoxy groups increase electron density in the benzofuran ring, enhancing nucleophilic aromatic substitution (NAS) reactivity. Computational studies (DFT, B3LYP/6-31G*) reveal lowered LUMO energy (-1.8 eV vs. -1.2 eV for non-methoxy analogs), facilitating electrophilic attacks at the 3-position .

Q. What experimental designs are optimal for evaluating structure-activity relationships (SAR) in analogs?

  • Methodological Answer :

  • Parallel Synthesis : Generate analogs with systematic substitutions (e.g., methoxy → ethoxy, benzofuran → indole).
  • High-Throughput Screening (HTS) : Test libraries against target enzymes (e.g., dihydroorotate dehydrogenase) with fluorescence-based readouts .
  • Multivariate Analysis : Use PCA (Principal Component Analysis) to correlate substituent properties (e.g., logP, polar surface area) with activity .

Data Analysis and Reproducibility

Q. How should researchers handle contradictory spectral data across different batches?

  • Methodological Answer :

  • Batch Comparison : Use LC-MS to identify batch-specific impurities (e.g., oxidized byproducts).
  • Crystallography : Single-crystal X-ray diffraction resolves ambiguous NMR assignments .
  • Collaborative Validation : Share raw data (e.g., .dx NMR files) with independent labs for cross-verification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.